2-Amino-4-methoxy-3-methylbutanamide
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Overview
Description
2-Amino-4-methoxy-3-methylbutanamide is an organic compound with the molecular formula C6H14N2O2 and a molecular weight of 146.19 g/mol . This compound is primarily used for research purposes and is known for its unique chemical structure, which includes an amino group, a methoxy group, and a methyl group attached to a butanamide backbone .
Preparation Methods
The synthesis of 2-Amino-4-methoxy-3-methylbutanamide can be achieved through various synthetic routes. One common method involves the reaction of 3-methylbutanamide with methoxyamine under controlled conditions . The reaction typically requires a solvent such as methanol and a catalyst to facilitate the process. Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity .
Chemical Reactions Analysis
Scientific Research Applications
2-Amino-4-methoxy-3-methylbutanamide has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-Amino-4-methoxy-3-methylbutanamide involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes by binding to their active sites, thereby affecting their catalytic activity . The compound’s methoxy and amino groups play a crucial role in its binding affinity and specificity towards these targets .
Comparison with Similar Compounds
2-Amino-4-methoxy-3-methylbutanamide can be compared with other similar compounds such as:
3-Amino-4-methoxyacetanilide: Both compounds have methoxy and amino groups, but differ in their backbone structure.
4-Amino-2,6-dimethoxypyrimidine: This compound also contains methoxy groups but has a pyrimidine ring instead of a butanamide backbone.
N-Methoxy-2-amino-3-methylbutanamide: Similar in structure but with different substitution patterns.
Properties
Molecular Formula |
C6H14N2O2 |
---|---|
Molecular Weight |
146.19 g/mol |
IUPAC Name |
2-amino-4-methoxy-3-methylbutanamide |
InChI |
InChI=1S/C6H14N2O2/c1-4(3-10-2)5(7)6(8)9/h4-5H,3,7H2,1-2H3,(H2,8,9) |
InChI Key |
YWYFFIWDZJYGOT-UHFFFAOYSA-N |
Canonical SMILES |
CC(COC)C(C(=O)N)N |
Origin of Product |
United States |
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